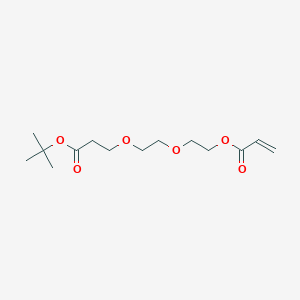

Acrylate-PEG3-t-butyl ester

Description

BenchChem offers high-quality Acrylate-PEG3-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylate-PEG3-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-(2-prop-2-enoyloxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6/c1-5-12(15)19-11-10-18-9-8-17-7-6-13(16)20-14(2,3)4/h5H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPBBXBXYFQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Acrylate-PEG3-t-butyl ester

An In-Depth Technical Guide to the Synthesis and Application of Acrylate-PEG3-t-butyl ester

Executive Summary

For researchers and drug development professionals, heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools for bioconjugation, targeted protein degradation (PROTACs), and the development of advanced biomaterials. Acrylate-PEG3-t-butyl ester (derived from tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate) represents a highly versatile discrete PEG (dPEG) linker. It features an electrophilic acrylate group—ideal for Michael additions or radical polymerizations—and a protected carboxylic acid (t-butyl ester) that remains inert during initial conjugations but can be orthogonally deprotected under acidic conditions to yield a reactive carboxylate.

This whitepaper provides a self-validating, causality-driven protocol for the synthesis, purification, and orthogonal application of Acrylate-PEG3-t-butyl ester, grounded in established bioconjugate chemistry principles.

Mechanistic Rationale & Reaction Design

The synthesis of Acrylate-PEG3-t-butyl ester relies on the nucleophilic acyl substitution of the primary hydroxyl group of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate .

Causality in Reagent Selection:

-

Acryloyl Chloride vs. Acrylic Anhydride: Acryloyl chloride is selected for its high reactivity, ensuring quantitative conversion of the hydroxyl group. However, its high reactivity necessitates strict temperature control (0 °C) to prevent the exothermic runaway that leads to spontaneous polymerization of the acrylate moiety[1].

-

Triethylamine (TEA) or DIPEA: A non-nucleophilic organic base is mandatory. It serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it prevents the acid-catalyzed cleavage of the highly sensitive t-butyl ester protecting group[2].

-

Anhydrous Dichloromethane (DCM): DCM is chosen as the solvent because it is aprotic, does not participate in nucleophilic attacks, and readily dissolves both the PEG starting material and the resulting triethylammonium chloride salts during the initial reaction phase[1].

Table 1: Quantitative Reaction Stoichiometry & Physicochemical Data

| Parameter | Value / Reagent | Molar Equivalents | Function in Synthesis |

| Starting Material | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | 1.0 eq | Primary scaffold |

| Acylating Agent | Acryloyl Chloride | 1.5 eq | Installs the polymerizable/reactive acrylate group[1] |

| Base / Scavenger | Triethylamine (TEA) | 2.0 eq | Neutralizes HCl; protects t-butyl ester from cleavage[2] |

| Solvent | Anhydrous DCM | 0.1 M (relative to SM) | Reaction medium; ensures thermal mass for cooling |

| Target Product MW | ~332.4 g/mol | N/A | Target molecule |

Experimental Protocol: Synthesis and Purification

Note: Acryloyl chloride is a potent lachrymator and highly corrosive. All steps must be performed in a fume hood under an inert atmosphere (Argon or Nitrogen).

Step 1: Preparation and Moisture Elimination

-

Transfer 1.0 eq of tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate into a flame-dried round-bottom flask.

-

Causality: Trace moisture will rapidly hydrolyze acryloyl chloride into acrylic acid, which not only consumes the reagent but also complicates downstream purification. Dry the starting material under high vacuum for 2 hours prior to the reaction[2].

Step 2: Reaction Assembly

-

Dissolve the dried PEG3-t-butyl ester in anhydrous DCM to achieve a 0.1 M concentration.

-

Add 2.0 eq of anhydrous TEA to the stirring solution.

-

Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 15 minutes. Causality: The ice bath suppresses the thermal polymerization of the incoming acrylate groups[1].

Step 3: Acrylation

-

Dilute 1.5 eq of acryloyl chloride in a small volume of anhydrous DCM (approx. 1/10th of the total reaction volume).

-

Add the acryloyl chloride solution dropwise over 30 minutes using an addition funnel or syringe pump.

-

Visual Cue: The solution will transition from clear to cloudy white as insoluble triethylammonium chloride (TEA·HCl) salts precipitate.

-

Remove the ice bath after the addition is complete and allow the reaction to stir at room temperature for 12 hours[2].

Step 4: Workup & Extraction

Unlike macro-PEGs (e.g., PEG2000+), discrete short-chain PEGs like PEG3 cannot be precipitated in cold diethyl ether. Liquid-liquid extraction is required.

-

Dilute the reaction mixture with an equal volume of DCM.

-

Wash the organic layer with 1M HCl (1x). Causality: This protonates unreacted TEA, partitioning it into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2x). Causality: This neutralizes residual HCl and extracts any acrylic acid byproduct formed from trace moisture[1].

-

Wash with brine (1x) to remove bulk water, then dry the organic phase over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure (rotary evaporation at <30 °C to prevent thermal cross-linking).

Step 5: Purification

-

Purify the crude oil via silica gel flash chromatography.

-

Use a gradient solvent system of Hexanes and Ethyl Acetate (typically starting at 80:20 and moving to 50:50).

-

Pool the product-containing fractions (identified via TLC using KMnO₄ stain, which readily oxidizes the acrylate double bond) and concentrate to yield the pure Acrylate-PEG3-t-butyl ester.

Workflow for the synthesis and purification of Acrylate-PEG3-t-butyl ester.

Orthogonal Application: The Deprotection Pathway

The true value of Acrylate-PEG3-t-butyl ester lies in its orthogonality. In drug development, the acrylate group is typically reacted first via a thiol-ene Michael addition with a cysteine-bearing peptide or a thiol-functionalized small molecule.

Once the Michael addition is complete, the t-butyl ester must be deprotected to reveal the carboxylic acid for subsequent amide coupling (e.g., EDC/NHS chemistry).

Deprotection Protocol

-

Dissolve the intermediate conjugate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA)[3].

-

Stir at room temperature for 2 to 4 hours. Causality: The strong acid cleaves the t-butyl group, releasing isobutylene gas.

-

Evaporate the TFA/DCM under a stream of nitrogen or reduced pressure. Co-evaporate with toluene to remove trace TFA, yielding the free carboxylic acid[3].

Orthogonal conjugation strategy utilizing the acrylate and t-butyl ester moieties.

Sources

Acrylate-PEG3-t-butyl ester mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Acrylate-PEG3-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architect's Triad

In the intricate field of bioconjugation and drug delivery, precision, control, and reliability are paramount. The Acrylate-PEG3-t-butyl ester is a heterobifunctional chemical linker that embodies these principles through its tripartite design. It is not merely a single molecule but a sophisticated tool engineered with three distinct functional domains: a reactive acrylate group, a solubilizing PEG3 spacer, and a cleavable t-butyl ester protecting group. This guide delves into the core mechanisms of this linker, providing an in-depth understanding of how its components work in concert to enable the controlled synthesis of complex bioconjugates, from antibody-drug conjugates (ADCs) to pH-responsive nanoparticles.[1][][3] By understanding the causality behind its reactivity and stability, researchers can strategically leverage this molecule to advance therapeutic and diagnostic technologies.

Molecular Anatomy and Physicochemical Properties

The efficacy of Acrylate-PEG3-t-butyl ester stems from the unique chemical properties of its three constituent parts. Each serves a specific, yet synergistic, purpose in the multi-step process of bioconjugate assembly and function.

-

The Acrylate Group: This α,β-unsaturated ester serves as the primary reactive handle for bioconjugation. The electron-withdrawing nature of the adjacent ester carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack.[4] This reactivity is the basis for its function as a Michael acceptor, enabling covalent bond formation with biological molecules.[5]

-

The PEG3 Linker: The short chain of three polyethylene glycol (PEG) units acts as a hydrophilic spacer. This domain is critical for modulating the physicochemical properties of the entire construct. PEGylation is a well-established strategy to enhance the aqueous solubility of hydrophobic molecules, improve stability by shielding them from enzymatic degradation, and reduce immunogenicity.[1][6][7] The flexible nature of the PEG chain also provides critical spatial separation, minimizing steric hindrance between the conjugated molecules.[7]

-

The t-Butyl Ester Group: This moiety serves as a robust protecting group for a carboxylic acid.[8] The bulky tert-butyl group provides significant steric hindrance, making the ester stable across a wide range of reaction conditions, including exposure to bases and many nucleophiles.[3] Its key feature is its lability under specific acidic conditions, which allows for the controlled deprotection and unveiling of the carboxylic acid at a desired stage of a synthetic sequence or in a specific biological environment (e.g., the acidic microenvironment of a tumor or an endosome).[3][9][10]

| Functional Moiety | Chemical Class | Primary Function | Key Physicochemical Properties |

| Acrylate | α,β-Unsaturated Ester | Covalent Conjugation Handle | Electrophilic; acts as a Michael acceptor. |

| PEG3 | Polyether | Hydrophilic Spacer | Enhances water solubility, biocompatibility, and flexibility.[1][6] |

| t-Butyl Ester | Carboxylic Acid Ester | pH-Sensitive Protecting Group | Stable to base and nucleophiles; cleavable under acidic conditions.[3][11] |

The Dual-Nature Mechanism of Action

The "mechanism of action" for this linker is twofold, defined by the distinct reactivity of its terminal functional groups. This dual nature allows for a sequential and controlled approach to building complex molecular architectures.

Part A: The Acrylate's Role in Bioconjugation via Michael Addition

The primary mechanism for conjugation is the Michael addition (or 1,4-conjugate addition) reaction. This reaction involves the attack of a soft nucleophile on the electrophilic β-carbon of the acrylate double bond. In the context of bioconjugation, the most relevant nucleophiles are the thiol groups of cysteine residues and the primary amine groups of lysine residues on proteins.

-

Thiol-Acrylate Addition: The thiol group (-SH) of a cysteine residue is an excellent nucleophile for Michael addition. The reaction proceeds efficiently under mild conditions, typically in aqueous buffers at a pH range of 6.5-8.0, to form a stable thioether bond.[5][12] The formation of the thiolate anion (S⁻) is the rate-determining step and is favored at slightly basic pH.[5]

-

Aza-Michael Addition (Amine): The primary amine (-NH2) of a lysine residue can also act as a nucleophile. This reaction, known as the aza-Michael addition, typically requires a higher pH (8.0-9.5) to ensure the amine is deprotonated and sufficiently nucleophilic.[13] This reaction forms a stable amine linkage.

The choice of pH is a critical experimental parameter that allows for a degree of selectivity. By running the reaction at a near-neutral pH, conjugation can be preferentially directed towards the more acidic thiol groups of cysteines over the more basic amines of lysines.

Caption: Michael addition mechanism for bioconjugation.

Part B: The t-Butyl Ester's Role as a pH-Sensitive Trigger

The secondary mechanism of action is the controlled deprotection of the t-butyl ester. This is not a conjugation step but an activation or modification step that is triggered by acidic conditions. The mechanism proceeds via protonation of the ester carbonyl oxygen, followed by the elimination of the highly stable tert-butyl carbocation, which subsequently loses a proton to form gaseous isobutylene.[3][8][14] This irreversible loss of gas drives the reaction to completion, yielding the free carboxylic acid.

This functionality is particularly valuable in two scenarios:

-

Sequential Synthesis: In a multi-step synthesis, the t-butyl ester protects the carboxylic acid while the acrylate end is being conjugated. After the first conjugation is complete, the ester can be removed to expose the carboxylic acid for a second coupling reaction (e.g., an amide bond formation using EDC/NHS chemistry).[12][15]

-

pH-Responsive Drug Delivery: For drug delivery applications, a therapeutic agent can be linked via the t-butyl ester. The resulting conjugate remains stable in the physiological pH of blood (~7.4) but cleaves to release the drug in acidic environments, such as within cancer tissues or after endosomal uptake by cells (pH 4.5-6.5).[10][16][17]

Common reagents for deprotection include strong acids like neat trifluoroacetic acid (TFA) or milder alternatives like aqueous phosphoric acid, which can offer better selectivity in the presence of other acid-sensitive groups.[3][9][11]

Caption: Acid-catalyzed deprotection of the t-butyl ester.

Experimental Protocols: A Practical Guide

The following protocols are generalized workflows. Researchers must optimize conditions based on the specific properties of their biomolecules and desired outcomes.

Protocol 1: Bioconjugation to Protein Thiol Groups

This protocol describes the conjugation of the acrylate moiety to surface-exposed cysteine residues on a target protein.

Materials:

-

Target protein with accessible thiol groups.

-

Acrylate-PEG3-t-butyl ester linker.

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA.

-

Quenching Reagent: 1 M N-acetylcysteine or L-cysteine in water.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the linker.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

Methodology:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a mild reducing agent like TCEP. Remove the reducing agent immediately before conjugation using a desalting column.

-

Linker Preparation: Prepare a 10-20 mM stock solution of Acrylate-PEG3-t-butyl ester in anhydrous DMF or DMSO.

-

Reaction Setup: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio must be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

-

Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess, unreacted acrylate linker. Incubate for 15-30 minutes.

-

Purification: Remove the excess linker and reaction byproducts by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm successful conjugation using the analytical methods described in the next section.

Protocol 2: Acidic Cleavage of the t-Butyl Ester

This protocol describes the deprotection of the t-butyl ester to yield the free carboxylic acid.

Materials:

-

Lyophilized t-butyl ester-containing conjugate.

-

Reagent A: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

Cold diethyl ether.

-

Centrifugation equipment.

Methodology:

-

Reaction Setup: Place the lyophilized conjugate in a suitable reaction vial.

-

Deprotection: Add cold Reagent A to the vial. Use enough to fully dissolve the conjugate.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. Monitor progress by LC-MS if possible.

-

Precipitation: Add the reaction mixture dropwise to a 10-fold volume of cold diethyl ether. A precipitate should form.

-

Isolation: Centrifuge the mixture to pellet the deprotected conjugate. Carefully decant the ether.

-

Washing: Wash the pellet 2-3 times with cold diethyl ether to remove residual TFA and scavengers.

-

Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.

-

Characterization: Confirm deprotection via mass spectrometry, observing the expected mass shift.

Caption: Experimental workflow for a typical bioconjugation.

Data Interpretation and Characterization

Verifying the successful synthesis of the bioconjugate is a critical, self-validating step. A multi-pronged analytical approach is required to confirm conjugation, determine purity, and quantify key quality attributes.[18]

| Analytical Technique | Purpose | Information Gained |

| Mass Spectrometry (MS) | Confirm covalent modification and determine molecular weight. | Provides the exact mass of the conjugate, allowing for calculation of the Drug-to-Antibody Ratio (DAR) or number of linkers per protein.[19][20][21] |

| UV-Vis Spectroscopy | Quantify protein and linker concentration. | Used to determine the degree of labeling if the linker or attached molecule has a unique chromophore.[20] |

| Size-Exclusion HPLC (SEC-HPLC) | Assess purity and detect aggregation. | Separates molecules by size, confirming the absence of aggregates and un-conjugated small molecules.[19] |

| Hydrophobic Interaction HPLC (HIC) | Separate species based on DAR. | For ADCs, HIC can resolve species with different numbers of conjugated linkers (DAR 0, 2, 4, etc.).[19] |

| Reversed-Phase HPLC (RP-HPLC) | High-resolution analysis of purity and fragments. | Often used with MS (LC-MS) to analyze protein fragments after reduction or digestion to pinpoint conjugation sites.[21][22] |

Conclusion

The Acrylate-PEG3-t-butyl ester is a powerful and versatile tool in the field of biomedical research and drug development. Its mechanism of action is a carefully orchestrated interplay between a reactive Michael acceptor for stable conjugation, a biocompatible PEG spacer for improved pharmacokinetics, and a pH-labile ester for controlled release or sequential synthesis. By understanding the distinct chemical principles governing each functional moiety, researchers can design and execute complex bioconjugation strategies with a high degree of control and predictability, paving the way for the next generation of targeted therapeutics and advanced biomaterials.

References

- Creative Biolabs. (n.d.). What are PEG Linkers?

- Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- Creative PEGWorks. (2023, November 8). PEG Linkers: Structure, Applications & Contributions.

- Creative Biolabs. (n.d.). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates.

- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In.

- LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.

- Thermo Fisher Scientific. (n.d.). Orbitrap Based Mass Spectrometric Characterization of Antibody Drug Conjugates Engineered through Antibody Glycans.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.

- MDPI. (2018, February 12). State of the Art in Dual-Curing Acrylate Systems.

- ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.

- ACS Publications. (2006, October 28). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Matos, M. J., Jiménez-Osés, G., & et al. (n.d.).

- PubMed. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.

- ACS Publications. (2018, August 3). Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles.

- BenchChem. (2025). The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry.

- PubMed. (2016, October 10).

- ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

- PubMed. (2023, November 23). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

- Edinburgh Research Explorer. (n.d.). Biodegradable pH-responsive hydrogels for controlled dual-drug release.

- PMC. (2026, January 30).

- PMC. (n.d.). pH-responsive Nanoparticles for Drug Delivery.

- JenKem Technology. (n.d.). Acrylate PEG Succinimidyl Carboxymethyl Ester.

- Taylor & Francis. (n.d.). Michael addition – Knowledge and References.

- PMC. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.

- BroadPharm. (n.d.). NH-bis(PEG3-t-butyl ester), 1814901-03-5.

- Creative PEGWorks. (n.d.). AC-PEG-SCM (Acrylate-PEG-NHS Ester).

- BroadPharm. (n.d.). Protocols.

- PubMed. (2010, April 1).

- Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

- Wikipedia. (n.d.). Butyl acrylate.

- ResearchGate. (2025, August 9). Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification | Request PDF.

- Books. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems.

- Vector Labs. (n.d.). Bioconjugation Resource Guide.

- BenchChem. (2025). Navigating the Bioconjugation Landscape: A Comparative Review of N-Boc-PEG-t-butyl Ester Linkers.

- Gantrade. (n.d.). Applications of N-Butyl Acrylate.

- The Good Scents Company. (n.d.). tert-butyl acrylate, 1663-39-4.

- TZ Group. (2025, March 5). Butyl Acrylate uses: A key component in adhesives and coatings.

- IntechOpen. (2020, May 6). Properties and Applications of Acrylates.

- ChemPoint.com. (n.d.). Butyl Acrylate.

Sources

- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. precisepeg.com [precisepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]

- 19. lcms.cz [lcms.cz]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. chromatographyonline.com [chromatographyonline.com]

The Acrylate Group in Bioconjugation: A Technical Guide to Covalent Modification Strategies

Introduction: The Versatility of the Acrylate Moiety in Bioconjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, nucleic acids, and other biological entities is a cornerstone of therapeutic and diagnostic development.[1][2] Among the diverse chemical functionalities employed for this purpose, the acrylate group has emerged as a powerful and versatile tool.[3] Acrylates, which are esters or salts of acrylic acid, possess a unique bifunctional nature: a vinyl group susceptible to polymerization and a carboxylate group that can be modified to carry a wide array of functionalities.[3][4] This guide provides an in-depth exploration of the function of the acrylate group in bioconjugation, with a focus on the underlying chemical principles, practical applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary utility of the acrylate group in bioconjugation stems from its ability to act as a Michael acceptor. This allows for efficient and often highly selective reactions with nucleophilic groups present on biomolecules, most notably the thiol groups of cysteine residues and the amine groups of lysine residues.[5][6] The resulting carbon-carbon or carbon-nitrogen bonds form stable thioether or amine linkages, respectively, providing a robust connection between the biomolecule and the desired payload, be it a therapeutic agent, a fluorescent tag, or a polymer.[2][5] This guide will delve into the nuances of these reactions, offering insights into optimizing reaction conditions and highlighting the advantages and considerations of using acrylate-based bioconjugation strategies.

The Core Mechanism: Michael Addition Reactions with Acrylates

The cornerstone of acrylate-based bioconjugation is the Michael addition, or 1,4-conjugate addition, reaction.[7] This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an acrylate.[7] The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Thiol-Acrylate Michael Addition: A Robust Strategy for Cysteine Modification

The reaction between a thiol group (from a cysteine residue) and an acrylate is a widely employed strategy for site-specific protein modification.[5][8] The thiolate anion (R-S⁻), which is readily formed under physiological or slightly basic conditions, acts as a potent nucleophile, attacking the electrophilic β-carbon of the acrylate.[5] This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biomolecules.[9]

The general mechanism for the base-catalyzed thiol-acrylate Michael addition can be visualized as follows:

Caption: Mechanism of Thiol-Acrylate Michael Addition.

The reaction is often catalyzed by bases such as amines or phosphines, which facilitate the deprotonation of the thiol to the more nucleophilic thiolate.[5][10] The resulting thioether bond is generally stable, although some studies have noted the potential for retro-Michael reactions under certain conditions.[11]

Aza-Michael Addition: Targeting Lysine Residues

While less common than thiol-Michael additions for protein modification due to the higher abundance and lower nucleophilicity of amines, the aza-Michael addition between an amine (from a lysine residue or N-terminus) and an acrylate is a viable bioconjugation strategy.[6][7] This reaction typically requires more forcing conditions, such as higher pH, to deprotonate the amine and increase its nucleophilicity.[6]

A notable application of the aza-Michael addition involves the use of sulfonyl acrylate reagents for the regioselective modification of lysine residues on proteins like human serum albumin.[6][12] This two-step strategy first involves the reaction of a lysine amine with the sulfonyl acrylate, followed by the elimination of methanesulfinic acid to generate an electrophilic acrylate moiety on the protein, which can then be further functionalized.[6][12]

Applications of Acrylate Bioconjugation

The versatility of the acrylate group has led to its adoption in a wide range of bioconjugation applications, from fundamental research to the development of advanced biomaterials and therapeutics.

Protein and Antibody Modification

Acrylate-based reagents are frequently used to attach a variety of payloads to proteins and antibodies, including:

-

Fluorescent Dyes and Probes: For imaging and tracking studies.

-

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.[2][13]

-

Small Molecule Drugs: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][8]

Comparison with Maleimides:

Maleimides are another class of thiol-reactive reagents commonly used in bioconjugation.[5] While both acrylates and maleimides react with thiols via Michael addition, there are key differences to consider.

| Feature | Acrylates | Maleimides |

| Reactivity | Generally less reactive than maleimides.[14] | Highly reactive towards thiols at neutral pH.[5] |

| Stability of Conjugate | Thioether bond is generally stable, but can undergo retro-Michael reaction.[11] | Thiosuccinimide adduct can undergo a retro-Michael reaction, leading to payload exchange. The maleimide ring can also undergo hydrolysis.[15] |

| Specificity | Can react with amines at higher pH. | Highly specific for thiols at pH 6.5-7.5.[5] |

Hydrogel Formation for 3D Cell Culture and Drug Delivery

Acrylate-functionalized polymers, particularly poly(ethylene glycol) diacrylate (PEGDA), are widely used in the formation of hydrogels.[16][17] These hydrogels are highly biocompatible and have tunable mechanical properties, making them excellent scaffolds for three-dimensional (3D) cell culture and tissue engineering.[17][18][19]

The crosslinking of these hydrogels can be achieved through various mechanisms, including:

-

Photopolymerization: In the presence of a photoinitiator, UV light can induce the radical polymerization of the acrylate groups, leading to the formation of a crosslinked network.[13][18]

-

Thiol-Ene Reactions: The reaction of multifunctional thiol-containing molecules with acrylate-functionalized polymers results in the formation of a hydrogel through Michael addition.[17]

These hydrogels can be further functionalized by conjugating bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion.[19] They can also be designed to be biodegradable, allowing for the controlled release of encapsulated therapeutic agents.[16][17]

Surface Functionalization and Biomaterial Engineering

Acrylate chemistry is instrumental in the functionalization of surfaces for a variety of biomedical applications. Acrylate-coated substrates can be conjugated with peptides and other biomolecules to create surfaces that can control cell behavior, such as promoting cell adhesion or maintaining the pluripotency of stem cells.[19] This approach is critical in the development of medical implants, biosensors, and advanced cell culture platforms.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Acrylate Conjugation to a Protein

This protocol provides a general guideline for the conjugation of a thiol-containing protein with an acrylate-functionalized molecule.

Materials:

-

Thiol-containing protein (e.g., a protein with an accessible cysteine residue)

-

Acrylate-functionalized molecule (e.g., a fluorescent dye with an acrylate group)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.

-

Quenching reagent: A small molecule thiol such as β-mercaptoethanol or N-acetylcysteine.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine residue is in its reduced, thiol form.

-

Reagent Preparation: Dissolve the acrylate-functionalized molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

-

Conjugation Reaction: Add the acrylate reagent to the protein solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as LC-MS.[8]

-

Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted acrylate reagent. Incubate for 30 minutes.

-

Purification: Remove the excess reagent and byproducts by SEC or dialysis against a suitable buffer.

-

Characterization: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.

Caption: Workflow for Thiol-Acrylate Protein Conjugation.

Protocol 2: Formation of a PEGDA Hydrogel for 3D Cell Encapsulation via Photopolymerization

This protocol describes the formation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel for encapsulating cells in a 3D environment.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

Photoinitiator (e.g., Irgacure 2959)

-

Cell culture medium

-

Cells for encapsulation

-

UV light source (365 nm)

Procedure:

-

Prepare Precursor Solution: Dissolve PEGDA in cell culture medium to the desired concentration (e.g., 10% w/v).

-

Add Photoinitiator: Add the photoinitiator to the PEGDA solution to a final concentration of 0.05% (w/v). Ensure it is completely dissolved. Sterilize the solution by filtration through a 0.22 µm filter.

-

Cell Suspension: Resuspend the cells in the precursor solution at the desired cell density.

-

Hydrogel Formation: Pipette the cell-laden precursor solution into a mold or a well of a culture plate.

-

Photopolymerization: Expose the solution to UV light (365 nm) for a duration determined by the desired crosslinking density and the intensity of the light source (typically a few minutes).

-

Cell Culture: After polymerization, add fresh cell culture medium to the hydrogel and incubate under standard cell culture conditions.

Conclusion: A Powerful Tool with Broad Applicability

The acrylate group offers a robust and versatile chemical handle for a wide range of bioconjugation applications. Its ability to undergo efficient Michael addition reactions with key biological nucleophiles under mild conditions makes it an invaluable tool for researchers in drug development, biomaterials science, and fundamental biological research. By understanding the underlying chemistry and optimizing reaction protocols, scientists can leverage the power of acrylate bioconjugation to create novel and impactful solutions to complex biological challenges. The continued development of new acrylate-based reagents and methodologies will undoubtedly further expand the scope and utility of this important class of bioconjugation chemistry.

References

-

Rates of Ethyl Acrylate Binding to Glutathione and Protein - PubMed. Available at: [Link]

-

Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

-

Hydrogels from Protein–Polymer Conjugates: A Pathway to Next-Generation Biomaterials. Available at: [Link]

-

Efficient and irreversible antibody-cysteine bioconjugation using carbonylacrylic reagents. Available at: [Link]

-

(PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

-

Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed. Available at: [Link]

-

Acrylate-Based PEG Hydrogels with Ultrafast Biodegradability for 3D Cell Culture | Biomacromolecules - ACS Publications. Available at: [Link]

-

CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation - Books - The Royal Society of Chemistry. Available at: [Link]

-

Bioconjugation of hydrogels for tissue engineering - PMC - NIH. Available at: [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. Available at: [Link]

-

Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel - eGrove. Available at: [Link]

-

Polyacrylates with protein recognition and functional modulation - ChemRxiv. Available at: [Link]

-

Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC. Available at: [Link]

-

Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC. Available at: [Link]

-

Acrylate - Wikipedia. Available at: [Link]

-

Novel Acrylate Adhesives for Transdermal Drug Delivery. Available at: [Link]

-

Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application. Available at: [Link]

-

Properties and Applications of Acrylates | IntechOpen. Available at: [Link]

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A. Available at: [Link]

-

Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent Maria J. Matos,1 Gonzalo Jiménez-Osés2 and Go. Available at: [Link]

-

Acrylated Chitosan for Mucoadhesive Drug Delivery Systems | Request PDF. Available at: [Link]

-

Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery - MDPI. Available at: [Link]

-

(PDF) Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity - ResearchGate. Available at: [Link]

-

Harnessing Bioconjugation for Therapeutic Advancements - Fleet Bioprocessing. Available at: [Link]

-

Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications. Available at: [Link]

-

Effect of the Acrylate/Methacrylate Monomer Compositions on Copolymer's Thermal Stability and Biocidel Activity - JOCPR. Available at: [Link]

-

Bioconjugate Therapeutics: Current Progress and Future Perspective | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

-

State of the Art in Dual-Curing Acrylate Systems - MDPI. Available at: [Link]

-

Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification - ChemRxiv. Available at: [Link]

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF - ResearchGate. Available at: [Link]

-

Control of Free-Radical Reactivity in Photopolymerization of Acrylates - RadTech. Available at: [Link]

-

Tuning Polyacrylate Composition to Recognize and Modulate Fluorescent Proteins - PMC. Available at: [Link]

-

Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Available at: [Link]

-

Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed. Available at: [Link]

-

Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation | Biomacromolecules - ACS Publications. Available at: [Link]

Sources

- 1. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acrylate - Wikipedia [en.wikipedia.org]

- 4. Properties and Applications of Acrylates | IntechOpen [intechopen.com]

- 5. books.rsc.org [books.rsc.org]

- 6. repository.cam.ac.uk [repository.cam.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Efficient and irreversible antibody-cysteine bioconjugation using carbonylacrylic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acrylate | BroadPharm [broadpharm.com]

- 14. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Bioconjugation of hydrogels for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

Properties of Polyethylene Glycol (PEG) Linkers in Drug Delivery: From Foundational Principles to Advanced Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are a cornerstone of modern drug delivery, transforming the therapeutic potential of molecules ranging from small drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] By creating a hydrophilic, protective shield, PEG linkers can improve drug solubility, increase stability, extend circulation half-life, and reduce immunogenicity.[2][3] This guide provides a comprehensive technical overview of the fundamental properties of PEG linkers, the causal mechanisms behind their effects, the influence of their structural architecture, and the critical considerations for their application in drug development. We will explore the "stealth" effect, the emerging challenge of immunogenicity, and provide practical experimental protocols for the synthesis and characterization of PEGylated conjugates.

The Foundational Chemistry and Physicochemical Properties of PEG

Polyethylene glycol is a synthetic, biocompatible polyether compound composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[4] Its widespread use in biomedical applications, which began in the 1970s, stems from a unique combination of advantageous properties.[5]

-

Hydrophilicity and Solubility: The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, making the polymer highly soluble in aqueous environments and many organic solvents.[5][6] This property is paramount in drug delivery, as PEGylation can dramatically increase the water solubility of hydrophobic drugs, making them suitable for parenteral administration.[][8]

-

Biocompatibility and Safety: PEG is considered non-toxic and non-irritating, and it is approved by the FDA for use in drugs, foods, and cosmetics.[4][6] Its minimal toxicity is a key reason for its prevalence in formulations intended for internal use.[5]

-

Flexibility and Chemical Inertness: The C-O bonds within the PEG chain can rotate freely, giving the linker significant conformational flexibility.[5] Furthermore, the polymer backbone is chemically inert, providing a stable spacer that does not typically interfere with the biological activity of the conjugated molecule.[]

The Influence of PEG Linker Architecture

The structure of the PEG linker itself is a critical design parameter that dictates its physical properties and, consequently, its in vivo behavior. The choice of architecture allows for fine-tuning of the final conjugate's characteristics.[9]

-

Linear PEG Linkers: These are the simplest and most common architecture, consisting of a single, unbranched chain.[] They are often functionalized at one or both ends (monofunctional or homobifunctional) and are prized for their predictable behavior, ease of synthesis, and ability to provide flexible, hydrophilic spacing.[][10]

-

Branched PEG Linkers: These structures feature multiple PEG arms extending from a central core molecule.[2][][11] This branching creates a more globular, compact structure compared to a linear PEG of the same molecular weight. The key advantage is a greater hydrodynamic radius, which provides a more substantial shielding effect, further reducing renal clearance and enhancing circulation time.[10][11]

-

Multi-Arm and Y-Shaped PEG Linkers: As a more complex form of branched PEG, multi-arm linkers (with three or more arms) and Y-shaped linkers offer multiple attachment points.[][9] This is particularly useful for increasing drug load in antibody-drug conjugates (ADCs) or for creating crosslinked hydrogel networks for sustained drug release applications.[9][11]

Caption: Structural comparison of Linear, Branched, and Multi-Arm PEG linkers.

Pharmacokinetic Modulation: The "Stealth" Effect

A primary driver for PEGylation is to improve a drug's pharmacokinetic profile, most notably by extending its circulation half-life. This is achieved through the "stealth" effect, which shields the drug or nanoparticle carrier from the body's natural clearance mechanisms.[3][12][13]

Mechanism: When attached to a surface, the hydrophilic, flexible PEG chains create a protective layer of water, which physically masks the underlying molecule from recognition by opsonin proteins. This prevention of opsonization is critical, as it is the first step in clearance by phagocytic cells of the mononuclear phagocyte system (MPS) and reticuloendothelial system (RES).[14][15] By evading the immune system, the PEGylated conjugate remains in circulation for a significantly longer period.[12][13]

Key Determinants of the Stealth Effect:

-

Chain Length (Molecular Weight): Generally, a longer PEG chain (higher molecular weight) creates a larger hydrodynamic size, which reduces the rate of renal clearance.[16][17] There is a direct correlation between increasing molecular weight and longer circulation half-life, up to a certain point.[17][18] However, an optimal length must be determined, as excessively long chains can sometimes impede the drug's interaction with its target (steric hindrance) or lead to other undesirable effects.[16][19]

-

Grafting Density and Conformation: The density of PEG chains on a nanoparticle surface is critical. At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation.[20] Achieving this brush conformation is crucial for providing the most effective stealth properties and inhibiting uptake by macrophages.[19][20][21]

Caption: The PEG "stealth" effect prevents opsonization and subsequent macrophage uptake.

Data Presentation: Impact of PEG Chain Length on Pharmacokinetics

The selection of PEG linker length is a critical optimization step. As the data below illustrates, increasing PEG molecular weight has a profound and quantifiable impact on key pharmacokinetic parameters.

| Therapeutic Agent | PEG MW (Da) | Elimination Half-Life (t½β) | Area Under Curve (AUC) | Clearance (CL) | Rationale & Key Findings |

| Chitosan NPs [18][22] | 750 | Increased (vs. non-PEG) | Increased (vs. non-PEG) | Decreased (vs. non-PEG) | A clear trend shows that increasing PEG MW from 750 to 5,000 Da provides better protection from RES uptake, leading to significantly prolonged circulation.[18][22] There is a strong linear correlation between AUC and the MW of the PEG chain.[18][22] |

| 2,000 | Increased | Increased | Decreased | ||

| 5,000 | Maximally Increased | Maximally Increased | Maximally Decreased | ||

| PEG Polymer (in mice) [17] | 6,000 | 18 min | - | - | This study demonstrates the direct relationship between the polymer's size and its renal clearance. A dramatic increase in half-life is observed as the MW surpasses the threshold for glomerular filtration (~30 kDa).[17] |

| 19,000 | 7.3 hr | - | - | ||

| 50,000 | 16.5 hr | - | - | ||

| Interferon-α [1] | ~12,000-40,000 | 5-10 fold increase | Increased | Decreased | PEGylation of interferon allows for a significant extension of its half-life, enabling less frequent dosing regimens (e.g., weekly instead of daily), which improves patient compliance.[1] |

The Immunogenicity Challenge: Anti-PEG Antibodies (APAs)

While PEGylation is highly effective at masking the immunogenicity of the attached drug, the PEG molecule itself is not entirely immunologically inert.[5] The increasing clinical use of PEGylated therapeutics has led to the observation of immune responses against the PEG linker, resulting in the formation of anti-PEG antibodies (APAs).[23][24]

-

Pre-existing Antibodies: A significant portion of the healthy population (25-42%) has pre-existing APAs, likely due to widespread exposure to PEG in cosmetics, foods, and other consumer products.[12][23] This poses a clinical challenge, as patients may have a pre-disposition to rapidly clear a PEGylated drug upon first exposure.

-

Factors Influencing PEG Immunogenicity: The likelihood of generating an immune response to PEG is influenced by several factors, including the PEG's molecular weight (higher MWs can be more immunogenic), its architecture, the route of administration, and the nature of the conjugated carrier (proteins, lipids, etc.).[23][25]

-

Clinical Consequences of APAs: The presence of APAs can lead to the "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of a PEGylated drug are cleared much more rapidly than the first dose.[23] This can drastically reduce therapeutic efficacy and, in some cases, lead to adverse events such as hypersensitivity reactions.[23][26] The detection and monitoring of APAs are becoming essential components of clinical immunogenicity testing for PEGylated therapeutics.[27]

Bioconjugation: The Chemistry of Attachment

PEG linkers are versatile tools because their terminal hydroxyl groups can be chemically modified into a wide variety of reactive functional groups.[24][][29] This allows for precise, covalent attachment to specific functional groups on the drug or protein of interest. The choice of conjugation chemistry is dictated by the available reactive sites on the target molecule and the desired stability of the resulting bond.[30]

Data Presentation: Common PEG Functional Groups for Bioconjugation

| PEG Functional Group | Target on Biomolecule | Resulting Bond | Key Considerations & Causality |

| N-Hydroxysuccinimide (NHS) Ester [2][30] | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Stable Amide | Highly common due to the abundance of lysine on protein surfaces. Reaction is efficient at physiological to slightly alkaline pH (7-9).[30] |

| Maleimide [2][30] | Thiols (-SH) (e.g., Cysteine) | Stable Thioether | Enables site-specific conjugation due to the lower abundance of free cysteines. Highly specific reaction at neutral pH (6.5-7.5).[30] |

| Azide / Alkyne (DBCO) [2] | Alkyne / Azide | Stable Triazole | Used in "Click Chemistry." These reactions are bioorthogonal, highly specific, and efficient, proceeding under mild conditions without interfering with biological functionalities.[2] |

| Hydrazide / Aminooxy [2][5] | Aldehydes / Ketones (e.g., oxidized sugars) | Hydrazone / Oxime | Ideal for site-specific labeling of glycoproteins after periodate oxidation of their carbohydrate moieties.[2] |

| Carboxylic Acid (-COOH) [][30] | Amines (-NH₂) | Amide (via EDC/NHS activation) | Requires activation (e.g., with EDC) to form a reactive intermediate that then couples with amines. Offers an alternative to pre-activated NHS esters. |

Experimental Protocols and Methodologies

A robust and reproducible PEGylation workflow is critical for successful drug development. The following protocols provide a self-validating system for the synthesis and characterization of a PEGylated protein.

Experimental Protocol 1: Amine-Reactive PEGylation of a Protein via NHS Ester Chemistry

This protocol describes a standard methodology for conjugating a protein using a PEG-NHS ester. The causality is based on the nucleophilic attack of a deprotonated primary amine (from a lysine residue) on the electrophilic carbonyl of the NHS ester, forming a stable amide bond and releasing NHS.

Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve the target protein in a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.4 - 8.0. Causality: A slightly alkaline pH ensures a sufficient population of deprotonated, nucleophilic primary amines for efficient reaction.

-

Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the PEG-NHS ester.

-

-

PEG-NHS Ester Reconstitution:

-

Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic organic solvent (e.g., DMSO, DMF). Causality: NHS esters are susceptible to hydrolysis in aqueous environments; reconstituting in a non-aqueous solvent preserves reactivity.

-

-

Conjugation Reaction:

-

Add the dissolved PEG-NHS ester to the protein solution. A typical starting point is a 5- to 20-fold molar excess of PEG linker over the protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Causality: The reaction time and temperature are optimized to balance conjugation efficiency against potential protein degradation.

-

-

Quenching the Reaction:

-

Add a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture to quench any unreacted PEG-NHS ester. Causality: This prevents further, non-specific modification of the protein during purification and storage.

-

-

Purification of the Conjugate:

-

Remove unreacted PEG and byproducts using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). Causality: SEC separates molecules based on hydrodynamic size, effectively isolating the larger PEG-protein conjugate from the smaller, unreacted PEG linker and quenching agent.

-

-

Characterization (See Protocol 2):

-

Analyze the purified fractions to confirm successful PEGylation and determine purity.

-

Caption: Experimental workflow for protein PEGylation using NHS-ester chemistry.

Experimental Protocol 2: Characterization of PEGylated Conjugates

Validation of the final product is essential. This involves confirming the covalent attachment of PEG and assessing the purity and homogeneity of the conjugate.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Methodology: Analyze the starting protein, the reaction mixture, and the purified conjugate on a polyacrylamide gel.

-

Expected Result: The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The broadness of the band can give an initial indication of the heterogeneity of the PEGylation.

-

-

Size Exclusion Chromatography (SEC-HPLC):

-

Methodology: Inject the sample onto an SEC column and monitor the elution profile.

-

Expected Result: The PEGylated conjugate will have a shorter retention time (elute earlier) than the unmodified protein due to its larger hydrodynamic radius. This technique is excellent for quantifying the purity of the conjugate and detecting any remaining unreacted protein or aggregates.

-

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS):

-

Methodology: Analyze the conjugate to determine its precise molecular weight.

-

Expected Result: The mass spectrum will show a series of peaks corresponding to the protein with one, two, three, or more PEG chains attached. This provides definitive confirmation of conjugation and allows for the determination of the distribution of PEGylated species.

-

Conclusion and Future Perspectives

PEGylation has unequivocally revolutionized drug delivery, enabling the development of numerous successful therapeutics with improved efficacy and patient compliance.[31] The fundamental properties of PEG—its hydrophilicity, biocompatibility, and ability to modulate pharmacokinetics—make it an invaluable tool for drug developers.[2][6]

However, the field is not without its challenges. The immunogenicity of PEG and the prevalence of anti-PEG antibodies are significant hurdles that require careful consideration and monitoring during clinical development.[24][26] Furthermore, the potential for steric hindrance to reduce a drug's biological activity necessitates a careful balancing act between pharmacokinetic gain and pharmacodynamic cost.[16][32]

The future of the field lies in overcoming these limitations. Research is actively exploring next-generation strategies, including:

-

Alternative Polymers: Investigating new hydrophilic polymers to serve as alternatives to PEG.[15][23]

-

Degradable Linkers: Designing PEG linkers that can be cleaved in specific physiological environments (e.g., the low pH of a tumor), releasing the native drug at the target site.

-

Advanced Architectures: Developing novel PEG structures that offer even greater control over drug loading, release, and in vivo behavior.

By continuing to innovate and refine these strategies, the scientific community can further harness the power of polymer conjugation to create the next generation of advanced, effective, and safe therapeutics.

References

-

Chen, B. M., et al. (2025, August 20). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. PMC. Retrieved from [Link]

-

Shiraishi, K., & Yokoyama, M. (n.d.). Questioning the Use of PEGylation for Drug Delivery. PMC. Retrieved from [Link]

-

Jampol. (2025, April 22). How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations. Retrieved from [Link]

-

Hadjizadeh, A., et al. (2021, February 9). Brush Conformation of Polyethylene Glycol Determines the Stealth Effect of Nanocarriers in the Low Protein Adsorption Regime. ACS Publications. Retrieved from [Link]

-

Li, S. D., & Huang, L. (2021, May 14). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. RSC Publishing. DOI:10.1039/D1NR02065J. Retrieved from [Link]

-

Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Retrieved from [Link]

-

Shiraishi, K. (2025, July 29). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis Online. Retrieved from [Link]

-

Creative Diagnostics. (2025, May 19). Immune Response Mechanism of PEG. Retrieved from [Link]

-

Abu-Hijleh, F., et al. (2025, March 27). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Retrieved from [Link]

-

LookChem. (2026, January 8). Polyethylene glycol (PEG): versatile applications. Retrieved from [Link]

-

Reinste. (n.d.). Unlocking PEG's Potential: Functional Groups, Synthesis, Properties, and Applications in Nanotechnology. Retrieved from [Link]

-

ResearchGate. (n.d.). This figure illustrates various PEG derivatives and their functional.... Retrieved from [Link]

-

BioPharma PEG. (2025, May 28). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Retrieved from [Link]

-

Kozma, G. T., et al. (2021, September 1). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Publications. Retrieved from [Link]

-

Al-Ghadban, S., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. Retrieved from [Link]

-

Abu-Hijleh, F., et al. (2025, February 3). The Art of PEGylation: "From Simple Polymer to Sophisticated Drug Delivery System". Preprints.org. Retrieved from [Link]

-

Mehr, M. J., et al. (2008, October 10). Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. Retrieved from [Link]

-

MacLeod, M., et al. (n.d.). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. MCH. Retrieved from [Link]

-

Mitropoulou, M., et al. (n.d.). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. PMC. Retrieved from [Link]

-

Veronese, F. M., & Harris, J. M. (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. Retrieved from [Link]

-

JenKem Technology. (2014, August 26). Modern Chemistry & Applications. Retrieved from [Link]

-

Mishra, P., et al. (2025, August 6). Pegylation: Concept and applications in cancer therapeutics. ResearchGate. Retrieved from [Link]

-

Otsuka, H., et al. (n.d.). Recent advances in stealth coating of nanoparticle drug delivery systems. PMC. Retrieved from [Link]

-

Anapharm Bioanalytics. (2026, February 28). Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges. Retrieved from [Link]

-

He, C., et al. (n.d.). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. PMC. Retrieved from [Link]

-

Liu, Z., et al. (2026, March 11). Review of Polymer Drug Therapy for Cancer Driven by Artificial Intelligence. MDPI. Retrieved from [Link]

-

Sharma, D., & Kuncha, M. (2020, September 27). PEGYLATION: an important approach for novel drug delivery system. Taylor & Francis Online. Retrieved from [Link]

-

He, X., et al. (2014, September 2). Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Drug-loaded PEG-PLGA nanoparticles for cancer treatment. Frontiers. Retrieved from [Link]

-

He, C., et al. (2018, September 24). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press. Retrieved from [Link]

-

ResearchGate. (n.d.). A. Different linking methods, including linear, armed, Y-shaped, and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of PEG-lipid chain length on pharmacokinetics and.... Retrieved from [Link]

Sources

- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 2. precisepeg.com [precisepeg.com]

- 3. preprints.org [preprints.org]

- 4. creativepegworks.com [creativepegworks.com]

- 5. chempep.com [chempep.com]

- 6. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]

- 8. shreechem.in [shreechem.in]

- 9. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Review of Polymer Drug Therapy for Cancer Driven by Artificial Intelligence [mdpi.com]

- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. creativepegworks.com [creativepegworks.com]

- 22. dovepress.com [dovepress.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-PEG Antibodies: How Advanced Immunogenicity Testing Overcomes Detection Challenges - Anapharm [anapharmbioanalytics.com]

- 29. updates.reinste.com [updates.reinste.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. creativepegworks.com [creativepegworks.com]

Architecting Advanced Bioconjugates: A Technical Whitepaper on Heterobifunctional PEG Linkers

Executive Summary

In the sophisticated architecture of modern therapeutics, the linker is not merely an inert structural spacer; it is a critical functional determinant that dictates the pharmacokinetic profile, systemic stability, and ultimate efficacy of the bioconjugate. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as the gold standard in the rational design of complex molecular systems, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized nanotherapeutics[1]. By providing orthogonal reactivity at each terminus, these linkers prevent unwanted homodimerization and enable the precise, sequential assembly of multifaceted drugs[2].

Structural Anatomy & Physicochemical Dynamics

The Polyethylene Glycol (PEG) Backbone

The core of a heterobifunctional PEG linker consists of repeating ethylene oxide units. This polymeric chain imparts profound physicochemical advantages to the final conjugate:

-

Aqueous Solubility: The highly hydrophilic nature of PEG acts as a hydration shield, significantly enhancing the solubility of highly lipophilic payloads (a ubiquitous challenge in oncology drug development) and preventing hydrophobic aggregation[1].

-

Stealth Properties: PEGylation shields the conjugated molecule from enzymatic degradation and host immune surveillance, thereby reducing immunogenicity and extending the in vivo circulation half-life[3].

-

Defined Spatial Geometry: In monodisperse PEG linkers, the exact discrete length of the chain acts as a "molecular ruler," allowing researchers to probe and optimize distances within protein complexes[3].

Orthogonal Reactivity

Unlike homobifunctional linkers (e.g., Azido-PEG-azide) which require complex stoichiometric control to prevent cross-linking identical molecules, heterobifunctional linkers feature two distinct reactive groups[2]. This dual-reactivity allows for a controlled, sequential conjugation of two distinct molecular entities[2]. For instance, a linker terminating in an N-hydroxysuccinimide (NHS) ester and a maleimide group can selectively target primary amines and free thiols, respectively, under completely different pH conditions[2].

Core Applications & Mechanistic Pathways

Antibody-Drug Conjugates (ADCs)

In ADC architecture, the heterobifunctional linker must stably tether a highly potent cytotoxic payload to a tumor-targeting monoclonal antibody during systemic circulation, yet release the payload efficiently upon intracellular internalization[]. Multi-arm heterofunctional PEGs (e.g., 8ARM-PEG-(MAL)7-NHS) are increasingly utilized to maximize the Drug-to-Antibody Ratio (DAR)—facilitating the coupling of high ratios of drug molecules per antibody without inducing hydrophobic aggregation[5].

Workflow for sequential ADC assembly using a heterobifunctional NHS-PEG-Maleimide linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary modality that eliminates disease-causing proteins rather than merely inhibiting them[1]. These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase. The PEG chain provides the necessary length and flexibility to bridge the POI and the E3 ligase (e.g., CRBN), facilitating the formation of a stable and productive ternary complex.

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Performance Metrics

To guide rational experimental design, the following tables summarize the physicochemical properties and performance metrics of common heterobifunctional linker chemistries.

Table 1: Comparative Efficiency of Bioconjugation Chemistries

| Functional Group | Target Moiety | Optimal pH Range | Reaction Type | Key Advantage & Causality |

| NHS Ester | Primary Amines | 7.2 - 8.5 | Amidation | High reactivity; forms stable amide bonds rapidly at room temperature. |

| PFP Ester | Primary Amines | 7.2 - 8.5 | Amidation | Superior aqueous stability compared to NHS esters, preventing premature hydrolysis[6]. |

| Maleimide | Free Thiols | 6.5 - 7.5 | Michael Addition | Highly specific for sulfhydryl groups; forms stable thioether bonds[6]. |

| Azide | Alkynes / DBCO | 4.0 - 9.0 | Click Chemistry | Bioorthogonal; 100% atom economy with no toxic byproducts[2]. |

Table 2: Impact of PEG Linker Length on Conjugate Performance

| PEG Chain Length | Primary Application Focus | Solubility Enhancement | Steric Hindrance Risk | Circulation Half-Life Impact |

| Short (PEG2 - PEG4) | Small molecule PROTACs | Low to Moderate | Minimal | Baseline |

| Medium (PEG8 - PEG12) | Standard ADCs | High | Moderate | Extended |

| Long (PEG24+) | Nanoparticle Functionalization | Very High | Significant | Highly Extended |

Experimental Methodologies & Protocols

The following self-validating protocols detail the precise causality behind each experimental choice, ensuring high-yield and reproducible bioconjugation.

Protocol 1: Sequential Synthesis of an ADC via NHS-PEG-Maleimide

This protocol utilizes a controlled, two-step sequential process to prevent cross-reactivity[3].

Phase 1: Payload Activation (Amidation)

-

Reaction Setup: Dissolve the NHS-PEG-Maleimide linker and the amine-containing cytotoxic drug in anhydrous DMSO at a 1:1.1 molar ratio[3].

-

Causality: DMSO is utilized because its high polarity and aprotic nature effectively solvate both the hydrophilic PEG chain and the highly hydrophobic drug payload without hydrolyzing the NHS ester.

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours[3]. The slightly alkaline microenvironment drives the nucleophilic attack of the primary amine on the NHS ester.

-

Validation: Confirm the formation of the Payload-PEG-Maleimide intermediate via LC-MS before proceeding.

Phase 2: Antibody Reduction

-

Reduction: Treat the monoclonal antibody with Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 90 minutes to reduce interchain disulfide bonds.

-

Causality: TCEP is strictly chosen over Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) because TCEP does not contain free thiols. Therefore, it does not need to be removed prior to the maleimide reaction, as it will not compete with the antibody for the linker.

-

Phase 3: Conjugation & Quenching

-

Michael Addition: Immediately add the Payload-PEG-Maleimide solution to the reduced antibody at a 5-10 fold molar excess[3]. Maintain the buffer strictly at pH 6.5-7.5.

-

Causality: At pH > 8.0, maleimides lose their strict thiol-specificity and can cross-react with primary amines (e.g., lysine residues on the antibody), leading to heterogeneous DARs.

-

-

Quenching: After 2 hours at room temperature, quench any unreacted maleimide groups by adding a final concentration of 10 mM N-ethylmaleimide[3].

-

Causality: Capping unreacted thiols prevents disulfide scrambling, which can severely compromise the structural integrity and stability of the antibody.

-

-

Validation: Purify via Size Exclusion Chromatography (SEC) and determine the final DAR using Hydrophobic Interaction Chromatography (HIC).

Protocol 2: PROTAC Assembly via Mal-PEG4-PFP

This protocol highlights the use of Pentafluorophenyl (PFP) esters for sterically hindered ligands.

Phase 1: E3 Ligase Ligand Conjugation

-

Reaction Setup: React the Mal-PEG4-PFP linker with an amine-bearing E3 ligase ligand (e.g., a thalidomide derivative) in DMF with DIPEA.

-

Causality: PFP esters are selected over NHS esters due to their significantly greater stability in aqueous buffers and superior reactivity with sterically hindered secondary amines[6].

-

-

Validation: Monitor the disappearance of the PFP ester peak via HPLC.

Phase 2: Target Ligand Conjugation

-

Thiol Coupling: Introduce the thiol-bearing target protein ligand to the purified intermediate in a phosphate buffer (pH 7.0). The maleimide group exhibits high reactivity towards sulfhydryl groups, forming a stable thioether bond[6].

-

Validation: Utilize High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the fully assembled PROTAC ternary complex inducer.

References

- PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.

- Introduction to heterobifunctional PEG linkers in drug discovery - Benchchem.

- PEG Linkers for ADCs Archives - JenKem Technology USA.

- The Versatile Role of Heterobifunctional PEG Linkers in Modern Research: A Technical Guide - Benchchem.

- A tractable covalent linker strategy for the production of immunogenic antigen-TLR7/8L bioconjugates - PMC / NIH.

- A Comparative Guide to Bioconjugation: Azido-PEG7-azide vs. Heterobifunctional PEG Linkers - Benchchem.

- Mal-PEG4-PFP | 1415800-42-8 - Benchchem.

- Dioxoisoindolin-O-PEG-OH (MW 2000) - Benchchem.

Sources

Methodological & Application